Cas no 2228433-96-1 (2-(6-chloro-1H-indol-3-yl)ethane-1-thiol)
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol
- 2228433-96-1
- EN300-2004415
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- Inchi: 1S/C10H10ClNS/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2
- InChI Key: DXFAJHQZWQYNTR-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2CCS
Computed Properties
- Exact Mass: 211.0222482g/mol
- Monoisotopic Mass: 211.0222482g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 16.8Ų
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004415-1g |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol |
2228433-96-1 | 1g |
$1256.0 | 2023-09-16 | ||
| Enamine | EN300-2004415-5g |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol |
2228433-96-1 | 5g |
$3645.0 | 2023-09-16 | ||
| Enamine | EN300-2004415-10g |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol |
2228433-96-1 | 10g |
$5405.0 | 2023-09-16 | ||
| Enamine | EN300-2004415-0.05g |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol |
2228433-96-1 | 0.05g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-2004415-0.1g |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol |
2228433-96-1 | 0.1g |
$1106.0 | 2023-09-16 | ||
| Enamine | EN300-2004415-0.25g |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol |
2228433-96-1 | 0.25g |
$1156.0 | 2023-09-16 | ||
| Enamine | EN300-2004415-0.5g |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol |
2228433-96-1 | 0.5g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-2004415-1.0g |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol |
2228433-96-1 | 1g |
$1256.0 | 2023-05-31 | ||
| Enamine | EN300-2004415-2.5g |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol |
2228433-96-1 | 2.5g |
$2464.0 | 2023-09-16 | ||
| Enamine | EN300-2004415-5.0g |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol |
2228433-96-1 | 5g |
$3645.0 | 2023-05-31 |
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol
Research Briefing on 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol (CAS: 2228433-96-1)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of indole derivatives, particularly 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol (CAS: 2228433-96-1), as a promising scaffold for drug discovery. This compound, characterized by its unique thiol-functionalized indole core, has garnered attention due to its potential applications in targeting various biological pathways, including enzyme inhibition and receptor modulation. The following briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, biological activity, and therapeutic potential.
A study published in the Journal of Medicinal Chemistry (2023) detailed the efficient synthesis of 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol via a multi-step route involving palladium-catalyzed cross-coupling and subsequent thiolation. The researchers emphasized the compound's stability under physiological conditions, a critical factor for its utility in drug development. Structural analysis revealed that the thiol moiety enhances binding affinity to cysteine-rich active sites, making it a viable candidate for targeting enzymes such as glutathione S-transferases (GSTs) and protein tyrosine phosphatases (PTPs).
In vitro evaluations demonstrated potent inhibitory activity of 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol against GSTP1 (IC50 = 0.8 μM), an enzyme implicated in cancer drug resistance. Molecular docking simulations further elucidated its binding mode, highlighting hydrophobic interactions with the indole ring and covalent bonding via the thiol group. These findings suggest its potential as an adjuvant therapy to overcome chemoresistance in malignancies such as ovarian and lung cancers.
Beyond oncology, preliminary data from a 2024 Nature Chemical Biology study explored its role in neurodegenerative diseases. The compound exhibited neuroprotective effects in models of Parkinson’s disease by modulating oxidative stress pathways. Specifically, it upregulated the Nrf2-ARE pathway, leading to increased expression of antioxidant enzymes. This dual functionality—enzyme inhibition and redox modulation—positions it as a versatile tool for probing disease mechanisms.
Challenges remain in optimizing pharmacokinetic properties, as the thiol group poses risks of metabolic instability. Recent efforts have focused on prodrug strategies, with a 2024 ACS Medicinal Chemistry Letters report showcasing a disulfide prodrug variant with improved oral bioavailability. Such innovations underscore the dynamic research landscape surrounding this molecule.
In conclusion, 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol represents a multifaceted compound with broad therapeutic implications. Ongoing research aims to expand its applications through structural derivatization and targeted delivery systems, solidifying its role in next-generation pharmacotherapies.
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